6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide
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Overview
Description
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 It is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride, followed by oxidation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid.
Reduction: Formation of 6-Methyl-5-hydroxy-4,5-dihydropyrazine-2-carboxamide.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide exerts its effects is primarily through its interaction with biological macromolecules. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
- 3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide
- 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-methyl-6-oxo-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-6(11)8-2-4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11) |
InChI Key |
XLVJQDACWYBJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CNC1=O)C(=O)N |
Origin of Product |
United States |
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